molecular formula C4H2F3IN2 B15325749 5-iodo-1-(trifluoromethyl)-1H-pyrazole

5-iodo-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B15325749
M. Wt: 261.97 g/mol
InChI Key: YMGGIIBIFCZFDL-UHFFFAOYSA-N
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Description

5-iodo-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring an iodine atom and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-(trifluoromethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of a pyrazole derivative with iodine and a suitable oxidizing agent under controlled conditions. For instance, the reaction of 3-phenyl propargyl amine with iodine can yield 5-iodo-1,4-dihydropyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Iodine and Oxidizing Agents: Used for the initial iodination step.

    Fluoride Salts: Employed in substitution reactions to replace the iodine atom with a fluorine atom.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-iodo-1-(trifluoromethyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by inhibiting lipid peroxidation and reducing inflammation . The specific molecular targets and pathways may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-iodo-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both an iodine atom and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H2F3IN2

Molecular Weight

261.97 g/mol

IUPAC Name

5-iodo-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C4H2F3IN2/c5-4(6,7)10-3(8)1-2-9-10/h1-2H

InChI Key

YMGGIIBIFCZFDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(F)(F)F)I

Origin of Product

United States

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